molecular formula C10H12O3 B12601507 [(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde CAS No. 881181-45-9

[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde

Cat. No.: B12601507
CAS No.: 881181-45-9
M. Wt: 180.20 g/mol
InChI Key: IXCOQFFQMRNFCM-UHFFFAOYSA-N
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Description

[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is a chemical compound with a unique structure that includes an ethyl group, a cyclohexadienone ring, and an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of ethyl-substituted cyclohexadienone with acetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde can be compared with similar compounds such as:

    [(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    [(1-Propyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde: Contains a propyl group, leading to different reactivity and applications.

    [(1-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde: Features a butyl group, which may influence its chemical behavior and uses.

Properties

CAS No.

881181-45-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(1-ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde

InChI

InChI=1S/C10H12O3/c1-2-10(13-8-7-11)5-3-9(12)4-6-10/h3-7H,2,8H2,1H3

InChI Key

IXCOQFFQMRNFCM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(=O)C=C1)OCC=O

Origin of Product

United States

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